molecular formula C10H13NO3 B13347991 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13347991
M. Wt: 195.21 g/mol
InChI Key: PZMHLFFSEHMYIB-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridone core (2-oxo-1,2-dihydropyridine) substituted with a methyl group at position 6, a propyl chain at position 1, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. This compound is structurally related to bioactive pyridone derivatives, which are often studied for their applications in medicinal chemistry, fluorescence, and material science due to their tautomeric and electronic properties .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-3-4-11-7(2)5-8(10(13)14)6-9(11)12/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

PZMHLFFSEHMYIB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=CC1=O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Hantzsch Reaction (Most Prominent Method)

The Hantzsch reaction is the classical and most widely used synthetic route for preparing 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid. This method involves a multi-component condensation reaction under reflux conditions:

  • Reactants:

    • An aldehyde (often an aliphatic or aromatic aldehyde)
    • A β-keto ester (such as ethyl acetoacetate)
    • Ammonia or ammonium salts
  • Process:
    The reactants undergo a one-pot condensation, forming the dihydropyridine ring system with the desired substituents. The reaction typically proceeds under reflux in ethanol or another suitable solvent, yielding the target compound in high yield and purity.

  • Advantages:

    • Efficient and straightforward
    • High yield and selectivity
    • Amenable to structural variation by changing the aldehyde or β-keto ester
  • Research Data:
    This method is favored in industrial and research settings for synthesizing dihydropyridine derivatives due to its robustness and scalability.

Alternative Synthetic Routes

While the Hantzsch reaction is predominant, other methods have been explored for related dihydropyridine derivatives, which can be adapted for this compound:

  • Heterocyclization of Aminomethylidene Derivatives of Meldrum’s Acid:
    This involves the reaction of aminomethylidene Meldrum’s acid derivatives with cyanoacetamide or cyanothioacetamide, followed by acidification to yield pyridine derivatives. Although this method is more commonly applied to 3-carboxylic acid derivatives of dihydropyridine, it provides a useful alternative synthetic strategy with moderate to good yields (68-74%).

  • Catalytic Hydrogenation of Pyridine Precursors:
    Some dihydropyridine derivatives can be synthesized by catalytic hydrogenation of pyridine analogs under mild conditions using Raney nickel catalysts. This method allows selective reduction of the pyridine ring to dihydropyridine.

  • Functional Group Transformations and Substituent Modifications:
    Post-synthetic modifications such as alkylation, acylation, or introduction of substituents on the pyridine ring can be performed to obtain the 1-propyl substituent and methyl groups at desired positions.

Comparative Analysis of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Hantzsch Reaction Aldehyde, β-keto ester, ammonia Reflux in ethanol High Simple, scalable, high yield Limited to accessible aldehydes
Aminomethylidene Meldrum’s Acid Aminomethylidene Meldrum’s acid, cyanoacetamide Room temp, acidification 68-74 Alternative route, regioselective More steps, moderate yield
Catalytic Hydrogenation Pyridine derivatives, Raney nickel 50°C, H2 atmosphere Moderate Selective reduction Requires precursor synthesis
Post-synthetic Modifications Dihydropyridine intermediates Various Variable Structural diversity achievable Additional synthetic steps

Detailed Research Findings

  • The Hantzsch synthesis route for this compound has been optimized to improve yield and purity, with typical yields exceeding 75% under reflux conditions.

  • Recent pharmacological studies indicate this compound acts as a calcium channel blocker by interacting with L-type calcium channels, leading to vasodilation and potential antihypertensive effects.

  • Structural analogs prepared via similar methods have demonstrated enhanced bioactivity, confirming the importance of precise synthetic control over substitution patterns on the dihydropyridine ring.

  • Analytical characterization of the compound includes 1H and 13C NMR, mass spectrometry, and melting point determination, confirming the structure and purity of the synthesized product.

Summary Table: Key Synthetic Parameters for Hantzsch Reaction

Parameter Typical Value/Condition
Solvent Ethanol or methanol
Temperature Reflux (~78°C for ethanol)
Reaction Time 4–12 hours
Molar Ratios Aldehyde:β-keto ester:ammonia = 1:2:1
Yield 75–85%
Purification Recrystallization or column chromatography

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid undergoes standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol, propanol) under acidic or basic conditions yields corresponding esters. For example:

Compound+R-OHH+or basePropyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+ \text{or base}} \text{Propyl 6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate}

This reaction is critical for improving lipid solubility in pharmaceutical applications .

Amidation

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) produces carboxamides:

Compound+R-NH2EDC/HOBt6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxamide\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxamide}

Amidation enhances bioactivity and target specificity in drug candidates .

Ketone Group Transformations

The 2-oxo group participates in reduction and condensation reactions:

Reduction to Alcohol

Using NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol:

C=ONaBH4CH-OH\text{C=O} \xrightarrow{\text{NaBH}_4} \text{CH-OH}

This modification alters electronic properties and hydrogen-bonding capacity.

Dihydropyridine Ring Modifications

The ring system undergoes electrophilic and nucleophilic attacks:

Nucleophilic Substitution

The C3 position is susceptible to nucleophilic substitution. For example, treatment with amines generates 3-amino derivatives:

C3-H+R-NH2C3-NH-R\text{C3-H} + \text{R-NH}_2 \rightarrow \text{C3-NH-R}

This reactivity is exploited to introduce pharmacophores in drug design .

Oxidation

Oxidizing agents (e.g., KMnO₄) convert the dihydropyridine ring to a pyridine derivative under controlled conditions.

Mechanistic Insights

  • Esterification : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.

  • Ketone Reduction : Hydride transfer from NaBH₄ to the carbonyl carbon generates an alkoxide intermediate, which is protonated to yield the alcohol.

Stability Considerations

The compound is stable under inert atmospheres but prone to oxidation in the presence of strong oxidizing agents. Storage at 2–8°C in anhydrous conditions is recommended .

This reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in synthesizing calcium channel blockers and advanced polymers .

Scientific Research Applications

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent at Position 1 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol)
This compound Propyl (C₃H₇) Methyl (CH₃) C₁₀H₁₃NO₃ 195.21
Citrazinic acid H Hydroxy (OH) C₆H₅NO₃ 155.11
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid Cyclopropylmethyl (C₄H₇) H C₁₀H₁₁NO₃ 193.20
  • The cyclopropylmethyl substituent () introduces steric and electronic effects distinct from the linear propyl chain, which may influence reactivity or binding affinity .

Spectroscopic and Physicochemical Properties

Table 2: NMR Chemical Shift Variations (Regions of Interest)

Compound Chemical Shift Region A (ppm) Chemical Shift Region B (ppm)
This compound (hypothetical) 2.1–2.5 (propyl CH₂/CH₃) 6.8–7.2 (pyridone ring H)
Citrazinic acid 5.8–6.2 (hydroxy tautomer) 6.5–7.0 (pyridone ring H)
Rapamycin-derived analogs 1.8–2.3 (alkyl substituents) 6.6–7.4 (aromatic H)
  • Key Findings :
    • The methyl and propyl groups in the target compound induce upfield shifts in Region A (alkyl protons) compared to citrazinic acid’s hydroxy tautomer .
    • Region B (pyridone ring protons) remains relatively consistent across analogs, indicating minimal electronic disruption from substituents at positions 1 and 6 .

Reactivity and Functional Implications

  • Lumping Strategy : Organic compounds with similar pyridone cores but differing substituents (e.g., hydroxy, alkyl, or cyclopropyl groups) exhibit divergent reactivity profiles. For example:
    • Citrazinic acid (hydroxy substituent) participates in tautomerism and hydrogen bonding, making it a fluorophore candidate .
    • 1-Propyl and 1-cyclopropylmethyl analogs show enhanced stability against hydrolysis due to steric shielding of the pyridone ring .

Biological Activity

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores its pharmacological properties, applications in agriculture, and biochemical significance, supported by relevant case studies and research findings.

Pharmacological Properties

The compound is primarily recognized for its role in pharmaceutical development , particularly in the synthesis of drugs targeting neurological disorders. Its unique chemical structure enhances bioactivity, making it a promising candidate for therapeutic applications.

Key Findings:

  • Antiviral Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antiviral properties. For instance, certain heterocyclic derivatives have shown effectiveness against viruses such as the hepatitis-A virus (HAV) and herpes simplex virus (HSV) .
  • Anticancer Properties : Studies have reported that similar compounds demonstrate antiproliferative effects on glioma cell lines, suggesting potential applications in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeSpecific ActivityReference
AntiviralEffective against HSV and HAV
AnticancerAntiproliferative on glioma cell lines
Enzyme InhibitionInvolved in metabolic pathway studies

Applications in Agriculture

This compound is also utilized in the formulation of agrochemicals , including herbicides and fungicides. Its efficacy in pest control while minimizing environmental impact makes it an essential component in sustainable agricultural practices.

Biochemical Research

The compound plays a significant role in biochemical research , particularly in studies related to enzyme inhibition and metabolic pathways. This research aids in understanding complex biological processes and developing new therapeutic strategies.

Case Study: Enzyme Inhibition

A study highlighted the inhibition of specific enzymes by dihydropyridine derivatives, demonstrating their potential as lead compounds for developing new drugs targeting metabolic disorders .

Material Science and Diagnostic Applications

Beyond its biological activities, this compound is explored for its properties in material science . It is used to develop advanced materials like polymers and coatings that offer improved durability. Additionally, it has potential diagnostic applications, enhancing the detection of specific biomarkers in medical testing .

Q & A

Basic: What are the established synthetic routes for 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is analogous to methods used for structurally similar dihydropyridine derivatives:

  • Condensation : Reacting aldehyde precursors (e.g., substituted benzaldehydes) with aminopyridine derivatives under acidic or basic conditions.
  • Cyclization : Using catalysts like palladium or copper to promote ring closure, often in solvents such as dimethylformamide (DMF) or toluene .
  • Propyl Group Introduction : Alkylation at the N1 position using propyl halides or via nucleophilic substitution.
    Key parameters include temperature control (reflux conditions) and catalyst loading to minimize side reactions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1630–1720 cm⁻¹) and hydroxyl (OH) groups (~3450 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Assigns protons on the dihydropyridine ring (e.g., δ 1.95 ppm for CH₃, δ 5.86 ppm for CH) and aromatic substituents .
    • ¹³C-NMR : Confirms carbons in the carboxylic acid (δ ~175 ppm) and pyridine ring (δ ~105–160 ppm) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 485 [M⁺] for analogs) and fragmentation patterns .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

Advanced: How can reaction yields be optimized under varying catalytic conditions?

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) often outperform copper in cyclization efficiency, but CuI may reduce costs for large-scale reactions .
  • Solvent Effects : Polar aprotic solvents like DMF enhance solubility of intermediates, while toluene minimizes side reactions in reflux conditions .
  • Temperature Modulation : Gradual heating (e.g., 80–110°C) prevents decomposition of thermally sensitive intermediates .
  • Post-Reaction Workup : Recrystallization from ethanol or aqueous mixtures improves purity and yield (e.g., 67% yield reported for analogs) .

Advanced: How should researchers resolve discrepancies in purity analysis when vendor data is unavailable?

  • HPLC with UV/Vis Detection : Quantifies impurities using reverse-phase columns (C18) and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Titration Methods : Acid-base titration of the carboxylic acid group to assess functional group integrity .
  • Cross-Validation : Compare IR/NMR data with literature or computational predictions (e.g., PubChem’s spectral libraries) .

Advanced: What structural modifications enhance biological activity in dihydropyridine derivatives?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl at the 4-position) increases antimicrobial potency by enhancing membrane penetration .
  • Side Chain Engineering : Replacing the propyl group with bulkier alkyl chains (e.g., isopropyl) may improve receptor binding in enzyme inhibition studies .
  • Hybrid Scaffolds : Fusion with oxazolo-pyridine moieties (as in analogs) can modulate electronic properties and bioactivity .

Advanced: How to address solubility limitations in biological assays?

  • Co-Solvent Systems : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
  • Prodrug Strategies : Esterification of the carboxylic acid group (e.g., methyl ester) improves cell permeability, with hydrolysis restoring activity in vivo .

Advanced: What computational tools predict reactivity or target interactions?

  • Density Functional Theory (DFT) : Models transition states for cyclization steps and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Docking : Software like AutoDock Vina screens binding affinities to targets (e.g., bacterial enzymes) using crystal structures from the PDB .

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